
3-Cyclopentyloxy-4-methoxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound commonly used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent and facilitates its use in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE typically involves the reaction of 3-CYCLOPENTYLOXY-4-METHOXYPHENYL bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
3−CYCLOPENTYLOXY−4−METHOXYPHENYLbromide+Zn→3−CYCLOPENTYLOXY−4−METHOXYPHENYLZINCBROMIDE
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Coupling Reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound include substituted aromatic compounds, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-CYCLOPENTYLOXY-4-METHYLPHENYLZINC BROMIDE
- 3-CYCLOPENTYLOXY-4-ETHOXYPHENYLZINC BROMIDE
- 3-CYCLOPENTYLOXY-4-PROPYLOXYPHENYLZINC BROMIDE
Uniqueness
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE is unique due to its specific substituents, which provide distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group enhances its nucleophilicity, making it a valuable reagent for forming carbon-carbon bonds in complex organic synthesis.
Propriétés
Formule moléculaire |
C12H15BrO2Zn |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-cyclopentyloxy-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C12H15O2.BrH.Zn/c1-13-11-8-4-5-9-12(11)14-10-6-2-3-7-10;;/h4,8-10H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
QULFTUZIFHZCEA-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=[C-]C=C1)OC2CCCC2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


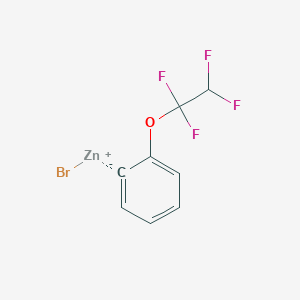
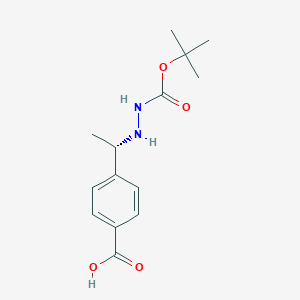

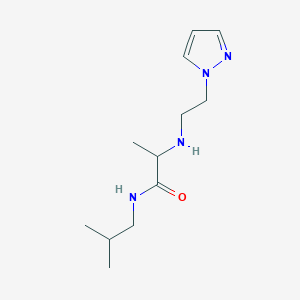
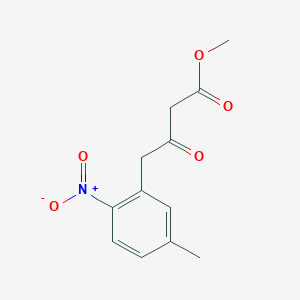
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
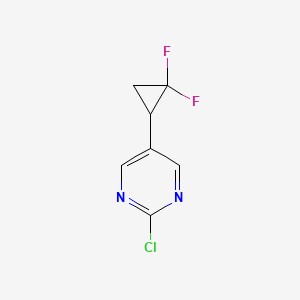
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)
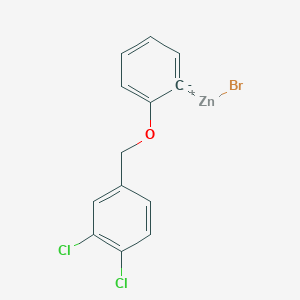
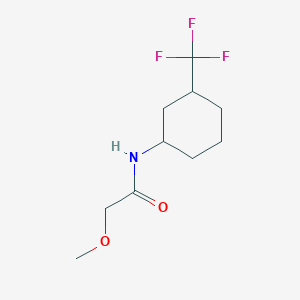

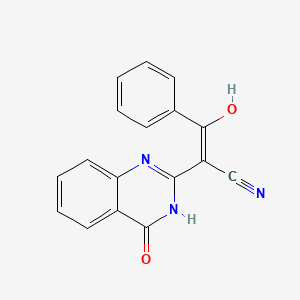
![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
